molecular formula C16H17N3O3 B11556250 N-(2,6-dimethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide

N-(2,6-dimethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11556250
M. Wt: 299.32 g/mol
InChI Key: ZPZWTYAQHGTLQY-RQZCQDPDSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2,6-dimethylphenylamine with formic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)formamide
  • 2,6-Dimethylformanilide
  • 2-Formamido-m-xylene

Uniqueness

N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide

InChI

InChI=1S/C16H17N3O3/c1-10-5-4-6-11(2)14(10)18-15(20)16(21)19-17-9-13-8-7-12(3)22-13/h4-9H,1-3H3,(H,18,20)(H,19,21)/b17-9+

InChI Key

ZPZWTYAQHGTLQY-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(O2)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=CC=C(O2)C

Origin of Product

United States

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